Tert-butyl 3,3-difluoro-4,5-dihydro-2H-azepine-1-carboxylate
Description
Tert-butyl 3,3-difluoro-4,5-dihydro-2H-azepine-1-carboxylate is a fluorinated azepine derivative characterized by a seven-membered partially unsaturated ring (4,5-dihydro-2H-azepine) with two fluorine atoms at the 3,3-positions and a tert-butyl carbamate group at the 1-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinase inhibitors or other therapeutic agents . Its structural uniqueness arises from the combination of fluorine atoms (enhancing metabolic stability and lipophilicity) and the tert-butyl carbamate group (acting as a protective group for amines during multistep syntheses).
Key physicochemical properties include:
- Molecular formula: C₁₁H₁₅F₂NO₂
- Molecular weight: 247.24 g/mol
- Synthetic route: Synthesized via sequential fluorination and ring-closing reactions, as detailed in , involving intermediates like tert-butyl 5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate and subsequent hydroxylation/methoxylation steps .
Properties
Molecular Formula |
C11H17F2NO2 |
|---|---|
Molecular Weight |
233.25 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-4,5-dihydro-2H-azepine-1-carboxylate |
InChI |
InChI=1S/C11H17F2NO2/c1-10(2,3)16-9(15)14-7-5-4-6-11(12,13)8-14/h5,7H,4,6,8H2,1-3H3 |
InChI Key |
VMAXEZHMRWNABC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC=C1)(F)F |
Origin of Product |
United States |
Preparation Methods
Oxidation and Fluorination of Piperidine Derivatives
One documented approach starts from tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate. This intermediate is oxidized using Dess-Martin periodinane in dry dichloromethane under inert atmosphere at room temperature to yield tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a yellow solid. The crude product is purified by drying over molecular sieves and concentration under reduced pressure.
Reaction Conditions Summary:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Oxidation | Dess-Martin periodinane, CH2Cl2, 20°C, N2 atmosphere | tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (yellow solid) |
| Purification | Molecular sieves, filtration, concentration under vacuum | Pure oxidized intermediate |
This key intermediate can then undergo further reaction steps to form the azepine ring system.
Ring Closure via Wittig or Horner-Wadsworth-Emmons Reactions
The oxidized piperidine derivative can be subjected to a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate in dry tetrahydrofuran at 0°C under inert atmosphere. This reaction forms an α,β-unsaturated ester intermediate, which upon appropriate cyclization yields the 4,5-dihydro-2H-azepine ring system with geminal difluoro substitution.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Horner-Wadsworth-Emmons | NaH, triethyl phosphonoacetate, THF, 0°C to room temp, N2 atmosphere | Mixture of E and Z isomers of tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3,3-difluoropiperidine-1-carboxylate (yellow oil) |
Base-Mediated Cyclization and Functionalization
In some protocols, the racemic mixture of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is treated with potassium tert-butoxide in 2-methyltetrahydrofuran at 0°C under argon atmosphere. After stirring, electrophilic aromatic substitution with suitable aromatic nitriles or halides can be performed, followed by acid treatment with trifluoroacetic acid to yield the desired azepine derivatives as trifluoroacetic acid salts.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Base treatment | Potassium tert-butoxide, 2-Me-THF, 0°C, Argon | Deprotonated intermediate |
| Electrophilic substitution | Aromatic nitrile, 60°C, 1 hour | Functionalized azepine derivative |
| Acid treatment | Trifluoroacetic acid, room temperature, 16 hours | Azepine as TFA salt |
Purification and Characterization
The final products and intermediates are typically purified by:
- Extraction with organic solvents (e.g., ethyl acetate, dichloromethane)
- Drying over magnesium sulfate or sodium sulfate
- Filtration and concentration under reduced pressure
- Chromatographic purification (silica gel column chromatography or reverse phase chromatography)
Characterization data reported include:
- Liquid Chromatography-Mass Spectrometry (LC-MS) showing molecular ion peaks consistent with the expected molecular weights.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR) confirming the structural integrity and substitution pattern.
Summary Table of Key Preparation Steps
| Step Number | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | Dess-Martin periodinane, CH2Cl2, 20°C, N2 | tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | Yellow solid, purified by drying |
| 2 | tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | NaH, triethyl phosphonoacetate, THF, 0°C to RT, N2 | α,β-unsaturated ester intermediate (E/Z isomers) | Yellow oil, mixture of isomers |
| 3 | racemic tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | Potassium tert-butoxide, 2-Me-THF, 0°C, Ar; aromatic nitrile; TFA | Functionalized azepine derivative as TFA salt | Isolated by chromatography |
Research and Literature Support
- The oxidation and subsequent Horner-Wadsworth-Emmons reaction route is supported by detailed experimental procedures and characterization data from Ambeed chemical supplier documents.
- Functionalization via base-mediated substitution and acid treatment has been demonstrated with full spectroscopic analysis confirming product identity.
- Purity levels of 97% and molecular weights consistent with the target compound have been reported by chemical suppliers such as AChemBlock, confirming the synthetic success.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoro-4,5-dihydro-2H-azepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The fluorine atoms in the compound can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of fluorine atoms with other functional groups .
Scientific Research Applications
Tert-butyl 3,3-difluoro-4,5-dihydro-2H-azepine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-4,5-dihydro-2H-azepine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The tert-butyl ester group can also influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets[4][4].
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of tert-butyl 3,3-difluoro-4,5-dihydro-2H-azepine-1-carboxylate, a comparative analysis with structurally or functionally related compounds is provided below.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
In contrast, 6-membered rings (e.g., dihydropyridine or piperidine derivatives) exhibit higher ring strain relief and faster reaction kinetics in cyclization steps .
Fluorination Impact :
- The 3,3-difluoro motif in the azepine and piperidine derivatives improves metabolic stability and electron-withdrawing effects, critical for optimizing pharmacokinetic profiles in drug candidates .
- Fluorine-free analogs (e.g., tert-butyl 4,5-dihydro-2H-azepine-1-carboxylate) are less stable under acidic conditions, highlighting fluorine's role in enhancing chemical robustness .
Functional Group Utility: The tert-butyl carbamate group is universally employed as a protective group across these compounds, but its removal (via acidic hydrolysis) varies in efficiency depending on adjacent substituents. For example, electron-withdrawing fluorine atoms in the azepine derivative slow deprotection compared to non-fluorinated analogs .
Synthetic Complexity: The azepine derivative requires multistep fluorination and ring-closing steps under controlled conditions (e.g., CO₂/MeOH with 0.1% DEA), whereas piperidine analogs are synthesized via simpler hydroxylation or methoxylation . The spirocyclic compound from EP 4374877A2 involves advanced coupling techniques (e.g., Mitsunobu reaction with N,N,N’,N’-tetramethylazodicarboxamide), reflecting higher synthetic complexity and cost .
Biological Activity
Tert-butyl 3,3-difluoro-4,5-dihydro-2H-azepine-1-carboxylate (CAS Number: 2816914-36-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H17F2NO2, with a molecular weight of 233.25 g/mol. The compound features a difluorinated azepine ring, which is notable for its potential interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C11H17F2NO2 |
| Molecular Weight | 233.25 g/mol |
| CAS Number | 2816914-36-8 |
| Purity | ≥97% |
Enzyme Inhibition
Enzyme inhibition is a critical aspect of the biological activity of many pharmaceutical compounds. This compound may interact with enzymes involved in metabolic pathways. Research into related compounds has shown that fluorinated derivatives can influence enzyme activity through alterations in binding affinity and specificity.
Study 1: Antibacterial Activity
A study investigating the antibacterial properties of azepine derivatives found that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli. While this compound was not specifically tested, the findings suggest that further exploration could yield promising results.
Study 2: Pharmacokinetics and Toxicology
Research on structurally similar compounds highlights the importance of pharmacokinetics in determining biological activity. The absorption, distribution, metabolism, and excretion (ADME) properties are crucial for understanding how such compounds behave in biological systems. Toxicological assessments indicate that while some azepine derivatives exhibit low toxicity at therapeutic doses, further studies are needed to evaluate the safety profile of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
